molecular formula C18H25Cl2N3 B14016825 n4-(5,7-Dichloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine CAS No. 5437-27-4

n4-(5,7-Dichloroquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine

Cat. No.: B14016825
CAS No.: 5437-27-4
M. Wt: 354.3 g/mol
InChI Key: HKRWSMQLFBBOGZ-UHFFFAOYSA-N
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Description

N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a quinoline derivative known for its significant biological activities Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of medicine and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves the reaction of 5,7-dichloroquinoline with N1,N1-diethylpentane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as stannous chloride dihydrate or indium chloride . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms on the quinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Quinine: A natural alkaloid with antimalarial properties.

    Mefloquine: A synthetic quinoline derivative used as an antimalarial drug.

Uniqueness

N4-(5,7-Dichloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its diethylpentane-1,4-diamine moiety enhances its lipophilicity and cellular uptake, making it more effective in targeting intracellular pathogens compared to other similar compounds.

Properties

CAS No.

5437-27-4

Molecular Formula

C18H25Cl2N3

Molecular Weight

354.3 g/mol

IUPAC Name

4-N-(5,7-dichloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C18H25Cl2N3/c1-4-23(5-2)10-6-7-13(3)22-16-8-9-21-17-12-14(19)11-15(20)18(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,21,22)

InChI Key

HKRWSMQLFBBOGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl

Origin of Product

United States

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